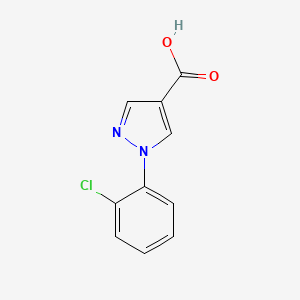

1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, a protocol has been developed for the synthesis of ketamine, which involves a hydroxy ketone intermediate . This process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications

Environmental Monitoring and Health Impact Studies

Environmental Exposure to Pesticides

Studies on organophosphorus (OP) and pyrethroid (PYR) compounds, which include chemicals structurally related to 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, have highlighted the importance of understanding environmental exposure, particularly among children. Research conducted in South Australia demonstrated widespread exposure to OPs and PYRs among preschool children, with differences in exposure levels attributed to residential proximity to agricultural activity and the use of insecticides within the household. This study underscores the need for public health policies to regulate the use of such chemicals (Babina et al., 2012).

Exposure Assessment in Urban Populations

Another study focused on the biomonitoring of exposure to pyrethroids and pyrethrins in Montreal, Canada, revealing that the general population, including both adults and children, is potentially chronically exposed to these insecticides. This exposure was assessed through the measurement of urinary metabolites, indicating the prevalence of chemicals like permethrin and cypermethrin in the population. Such findings highlight the necessity of ongoing exposure assessment and the development of strategies to mitigate potential health risks associated with these compounds (Fortin et al., 2008).

Flame Retardants and Health Implications

Polybrominated Diphenyl Ethers (PBDEs) in Human Milk

Research examining PBDEs, compounds related to flame retardants and structurally akin to the chlorophenyl pyrazole class, in human milk from U.S. mothers, provides critical insights into the bioaccumulation and potential health implications of these substances. The study found significant levels of PBDE congeners in breast milk, raising concerns about the exposure of nursing infants to these compounds. The findings emphasize the need for further investigation into the levels of such flame retardants in people and food sources, particularly given their persistence and bioaccumulative nature (Schecter et al., 2003).

Occupational Exposure and Safety

Exposure in Firefighters

A study on firefighters from Northern California measured the levels of various halogenated compounds, including PCDD/Fs and PBDD/Fs, after exposure during fire events. This research is relevant as it sheds light on occupational exposure to hazardous chemicals, including those related to flame retardants and potentially structurally similar compounds like this compound. The study found elevated levels of specific dioxins and furans, indicative of significant exposure during firefighting, and highlighted the importance of monitoring such contaminants in high-risk occupational groups (Shaw et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

For instance, indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by structurally similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the activities of similar compounds, it’s possible that this compound could have a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

1-(2-chlorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBSTFOBVYTGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1154198-40-9 |

Source

|

| Record name | 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)

![methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B2767862.png)

![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)